molecular formula C5H8N2O2 B12837957 2-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid CAS No. 902771-01-1

2-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B12837957
CAS No.: 902771-01-1
M. Wt: 128.13 g/mol
InChI Key: DKAYTUYQCBZFDF-UHFFFAOYSA-N
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Description

2-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 2-position and a carboxylic acid group at the 4-position of the imidazole ring. It is a significant compound in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of glyoxal and ammonia, which was historically the first synthesis route for imidazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4,5-dicarboxylic acid derivatives, while reduction can produce various hydrogenated imidazole compounds .

Scientific Research Applications

2-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. Its unique structure allows it to participate in various biochemical reactions, making it a valuable tool in medicinal chemistry and biochemistry .

Comparison with Similar Compounds

    Imidazole: The parent compound of the imidazole family, lacking the methyl and carboxylic acid groups.

    2-Methylimidazole: Similar to 2-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid but without the carboxylic acid group.

    4,5-Dihydroimidazole: Lacks the methyl group and carboxylic acid group.

Uniqueness: this compound is unique due to the presence of both a methyl group and a carboxylic acid group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound in various applications .

Properties

CAS No.

902771-01-1

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

2-methyl-4,5-dihydro-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C5H8N2O2/c1-3-6-2-4(7-3)5(8)9/h4H,2H2,1H3,(H,6,7)(H,8,9)

InChI Key

DKAYTUYQCBZFDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NCC(N1)C(=O)O

Origin of Product

United States

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